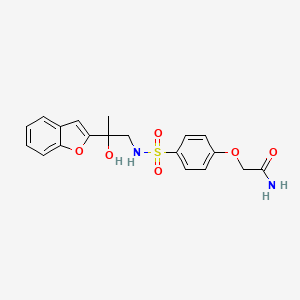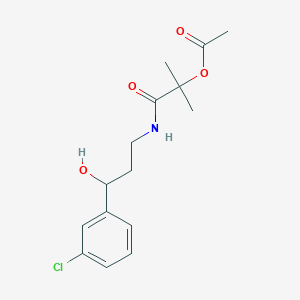
1-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that may contain functional groups such as a chlorophenyl group, a hydroxypropyl group, an amino group, and an acetate group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic addition reactions or Vilsmeier-Haack cyclization . For example, a compound with a similar structure was synthesized by the nucleophile addition reaction of 1-(4-hydroxyphenyl) ethanone with phenylhydrazine .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The presence of these groups can influence the compound’s reactivity and interactions with other molecules .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the presence of an amino group could make the compound a potential nucleophile, while the presence of a chlorophenyl group could make it a potential electrophile .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a chlorophenyl group could influence the compound’s solubility, while the presence of an amino group could influence its acidity or basicity .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. In a study by Matta et al., a series of triazole and pyrazole derivatives containing 2,4-disubstituted thiazole analogues were synthesized. Among these compounds, 1-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate (referred to as compound 12e) exhibited significant growth inhibitory activity against microbial strains, with a minimum inhibitory concentration (MIC) value of 4.8 μg/ml . Further research could explore its potential as an antimicrobial agent.
Antioxidant Properties
The same study also evaluated the antioxidant activity of these compounds using the DPPH free radical-scavenging assay. Compound 12e, along with 12f and 12k, demonstrated remarkable antioxidant properties compared to the standard antioxidant. These findings suggest that 1-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate could serve as a potential antioxidant agent .
Molecular Docking Studies
Molecular docking studies were conducted to evaluate the interactions of these compounds with specific enzymes. Compound 12e showed binding affinities with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme, as well as with the COVID-19 main protease. These insights could guide the development of novel drug candidates, especially in the context of SARS-CoV-2 inhibition .
Potential Drug Discovery
Considering its inhibitory effects on SARS-CoV-2, 1-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate holds promise as a potential drug candidate. Further investigations are warranted to explore its therapeutic applications .
Pyrazole-Based Compounds
Given the presence of pyrazole scaffolds, it’s worth noting that pyrazole-based compounds often exhibit diverse biological activities. These include antimicrobial, antimalarial, anti-inflammatory, antiviral, and anticancer properties. Well-known pyrazole-based drugs like Pyrazofurin, Encorafenib, and Celecoxib underscore the significance of this structural motif .
Eigenschaften
IUPAC Name |
[1-[[3-(3-chlorophenyl)-3-hydroxypropyl]amino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-10(18)21-15(2,3)14(20)17-8-7-13(19)11-5-4-6-12(16)9-11/h4-6,9,13,19H,7-8H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTOSVSHJUPGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCCC(C1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2673605.png)
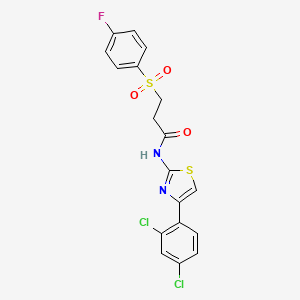
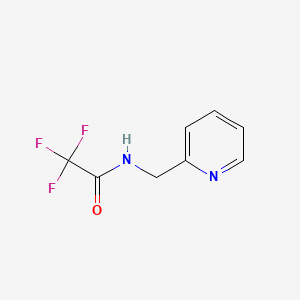
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2673610.png)
![1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2673611.png)
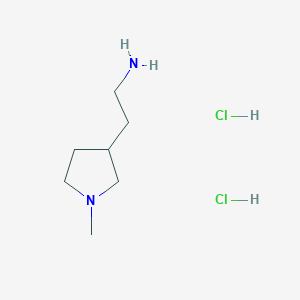

![N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2673618.png)
![Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate](/img/structure/B2673620.png)
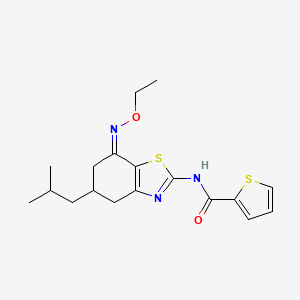

![3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2673623.png)
